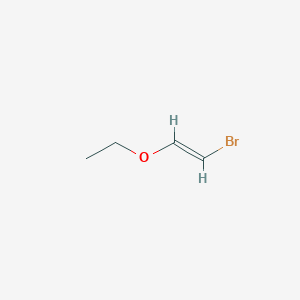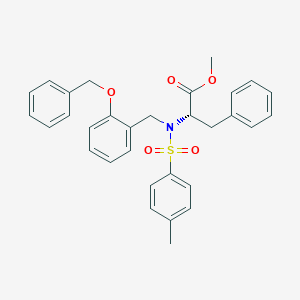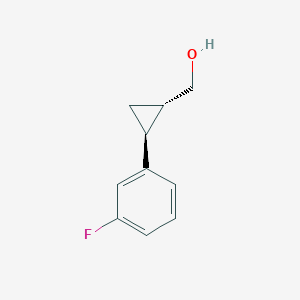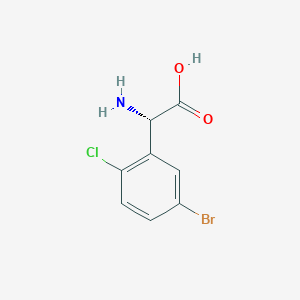
tert-Butyl (4-fluoroisoindolin-2-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-fluoroisoindolin-2-yl)(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted isoindoline ring, and a methylcarbamate moiety
Preparation Methods
The synthesis of tert-Butyl (4-fluoroisoindolin-2-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoindoline: The brominated intermediate undergoes cyclization to form the isoindoline ring.
Carbamoylation: The isoindoline derivative is then reacted with tert-butyl chloroformate and methylamine to introduce the carbamate group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl (4-fluoroisoindolin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include N-bromosuccinimide, benzoyl peroxide, tert-butyl chloroformate, and methylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-fluoroisoindolin-2-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoroisoindolin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
tert-Butyl (4-fluoroisoindolin-2-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
tert-Butyl (4-methylpyridin-2-yl)carbamate: A related compound with a pyridine ring instead of an isoindoline ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19FN2O2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-1,3-dihydroisoindol-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)16(4)17-8-10-6-5-7-12(15)11(10)9-17/h5-7H,8-9H2,1-4H3 |
InChI Key |
DKPDJKWBORYLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N1CC2=C(C1)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
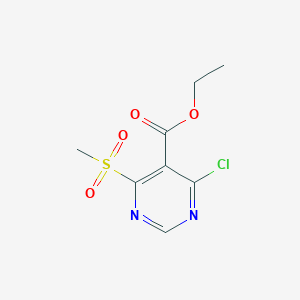
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)

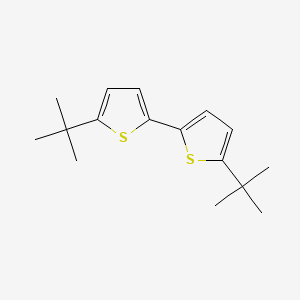
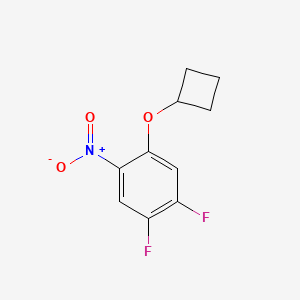
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
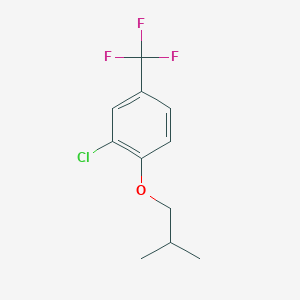
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)

